3-(Ethylamino)pyrrolidin-2-one
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Overview
Description
3-(Ethylamino)pyrrolidin-2-one is a heterocyclic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)pyrrolidin-2-one typically involves the reaction of ethylamine with pyrrolidin-2-one. The process can be carried out under various conditions, including:
Amination and Cyclization: Functionalized acyclic substrates can undergo amination followed by cyclization to form the desired compound.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to yield pyrrolidin-2-ones.
Ring Expansion: β-lactams or cyclopropylamides can be expanded to form pyrrolidin-2-ones.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylamino)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-one derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-(Ethylamino)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethylamino)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features and reactivity.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Prolinol: Another derivative of the pyrrolidine ring with distinct biological properties.
Uniqueness: 3-(Ethylamino)pyrrolidin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-(ethylamino)pyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-2-7-5-3-4-8-6(5)9/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
RMQGWKNXRVMQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCNC1=O |
Origin of Product |
United States |
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